7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Description
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS: 1393555-53-7) is a heterocyclic organic compound featuring a naphthyridine core with a chlorine substituent at the 7-position and a hydrochloride salt. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.61 g/mol . The compound’s structure combines a partially saturated bicyclic system (tetrahydro-naphthyridine) with a ketone group at the 1-position, distinguishing it from simpler naphthyridine derivatives.
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-3-7-4-10-2-1-6(7)5-11-8;/h3,5,10H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTDMMCAMGPSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NC=C21)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-42-3 | |
| Record name | 2,6-Naphthyridine, 7-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylenediamine, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of naphthyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical and Spectral Properties
- Solubility and Stability : The hydrochloride salt of the 7-chloro derivative improves aqueous solubility compared to its free base. However, the ketone group may reduce stability under basic conditions . In contrast, the 5-chloro analog (without a ketone) exhibits higher thermal stability due to reduced steric strain .
- Collision Cross-Section (CCS) : While CCS data for the 7-chloro derivative is unavailable, the 5-chloro analog (CID 53435831) has a predicted CCS of 131.8 Ų for [M+H]⁺, suggesting moderate polarity . The 7-methoxy derivative likely has a lower CCS due to its electron-donating substituent .
- Refractive Index and Polarizability : Though direct data for the 7-chloro compound is lacking, studies on structurally related tetrahydro-pyrimidines (e.g., 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile) show that chloro substituents increase molar polarizability due to electron-withdrawing effects .
Biological Activity
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula C8H10Cl2N2. This compound belongs to the naphthyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to significant therapeutic effects.
The biological activity of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride primarily involves its interaction with specific enzymes and receptors. The presence of the chloro group enhances its binding affinity to these targets. This interaction can result in the inhibition or modulation of enzymatic activity, which is crucial for its therapeutic applications.
Therapeutic Applications
Research has indicated that this compound exhibits potential in various therapeutic areas:
- Cancer Treatment : It has been identified as a potent inhibitor of Class I PI3-kinase enzymes, particularly isoforms α and β, which are implicated in cancer progression. Studies show that compounds similar to 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride demonstrate significant anti-tumor activity by inhibiting uncontrolled cellular proliferation associated with malignancies .
- Cardiovascular Health : Some derivatives of naphthyridines have been noted for their antihypertensive properties and as angiotensin II receptor antagonists .
Comparative Biological Activity
A comparison with similar compounds reveals distinct biological profiles:
| Compound Name | Target Activity | Notable Effects |
|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | Antitumor | Inhibits cancer cell proliferation |
| 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Cardiovascular | Acts as an antihypertensive |
The unique chloro substitution pattern in 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride contributes to its distinct reactivity and biological activity compared to these compounds.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of naphthyridine derivatives for their antitumor properties. The findings indicated that certain derivatives exhibited strong inhibitory effects on tumor cell lines through mechanisms involving PI3K inhibition . The study emphasized the potential of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride as a lead compound for developing new anticancer agents.
Cardiovascular Applications
Another research article highlighted the cardiovascular benefits of naphthyridine compounds. It was found that derivatives possessing similar structures could effectively lower blood pressure and modulate heart function by acting on specific receptors involved in cardiovascular regulation . This suggests that 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride may also hold promise in treating hypertension.
Q & A
Q. Table 1: Inhibitory Activities of Naphthyridine-Tacrine Hybrids
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Aβ42 Aggregation Inhibition (%) |
|---|---|---|---|
| 5a | 0.8 | 2.1 | 78 |
| Tacrine | 10.5 | 15.3 | <10 |
| Source: Adapted from |
Q. Table 2: ADMET Predictions for Hybrid 5a
| Property | Value |
|---|---|
| BBB Permeability (PSA) | <70 Ų (High penetration) |
| CYP2D6 Inhibition | Low |
| Hepatotoxicity | Negative |
| Source: |
Key Considerations for Experimental Design
- Synthesis Optimization : Use DoE (Design of Experiments) to balance reaction time, temperature, and solvent ratios. For example, reducing reflux time from 3 hours to 1.5 hours minimizes by-products in ethanol-based syntheses .
- Data Validation : Implement triangulation by combining NMR, LC-MS, and X-ray data for structural confirmation. Member checking (peer validation) reduces bias in qualitative analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
